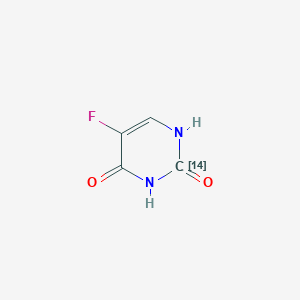

Uracil-2-14C, 5-fluoro-

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-(214C)1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i4+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHASVSINZRGABV-DOMIDYPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)N[14C](=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-63-2 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione-2-14C, 5-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorouracil C-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUOROURACIL C-14 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0E5J9OQ9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Radiochemical Synthesis and Analytical Methodologies

Strategies for the Preparation of Uracil-2-14C, 5-fluoro- and its Derivatives

The synthesis of Uracil-2-14C, 5-fluoro- involves intricate procedures to introduce both the fluorine atom at the 5-position and the ¹⁴C label at the 2-position of the pyrimidine (B1678525) ring. Various strategies have been developed to achieve this, each with its own set of advantages and challenges.

Enzymatic Deoxyribosylation Approaches for Labeled Pyrimidines

Enzymatic methods offer a highly specific route for the synthesis of nucleoside derivatives. One such approach involves the enzymatic deoxyribosylation of a pre-labeled pyrimidine base. For instance, 5-bromouracil-2-¹⁴C can be converted to its corresponding deoxyribonucleoside, 5-bromo-2'-deoxyuridine-2-¹⁴C, using the enzyme trans-N-deoxyribosylase isolated from Lactobacillus helveticus. cas.cz This method, while specific, has been reported to yield the desired product in relatively low amounts, approximately 10% of the total radioactivity of the starting material. cas.cz A similar enzymatic strategy could theoretically be adapted for the synthesis of 5-fluoro-2'-deoxyuridine-2-¹⁴C from Uracil-2-14C, 5-fluoro-.

Direct Fluorination Techniques Involving ¹⁴C-Uracil Precursors

Direct fluorination of a ¹⁴C-labeled uracil (B121893) precursor presents another synthetic avenue. This technique involves reacting [2-¹⁴C]uracil with a fluorinating agent. scispace.comacs.org Studies have reported the direct fluorination of uracil using elemental fluorine to produce 5-fluorouracil (B62378). snmjournals.org While effective, this method can sometimes lead to over-fluorination and the formation of byproducts. snmjournals.org The use of milder and more selective fluorinating agents, such as trifluoromethyl hypofluorite, has also been explored for the fluorination of uracil and its nucleosides. acs.orgosti.gov The challenge lies in optimizing reaction conditions to maximize the yield of the desired 5-fluoro derivative while minimizing side reactions.

Precursor-Based Radiosynthesis for Carbon-14 (B1195169) Labeling

A common and efficient strategy for introducing the carbon-14 label is through precursor-based radiosynthesis. This involves starting with a simple, commercially available ¹⁴C-labeled precursor, such as [¹⁴C]urea, and building the pyrimidine ring around it. acs.org A one-pot synthesis method has been described for the micro-molar scale radiosynthesis of 2-[¹⁴C]-uracil from [¹⁴C]urea, which can then serve as a key intermediate. acs.org This intermediate would subsequently undergo fluorination to yield the final product, Uracil-2-14C, 5-fluoro-. Another approach involves the synthesis of [2-¹⁴C]-labelled 2,2′-anhydrouridine and 2'-deoxyuridine (B118206) derivatives, which can serve as precursors for other labeled compounds. acs.org The design of precursor molecules that can be efficiently converted to the final product is crucial for the success of this strategy. ed.ac.ukacs.org

Radiochemical Purity and Stability Assessment

Ensuring the radiochemical purity and stability of Uracil-2-14C, 5-fluoro- is paramount for its use in research. Radiochemical purity refers to the proportion of the total radioactivity that is present in the desired chemical form. Impurities can arise from the synthesis process or from degradation over time.

Techniques such as radio-thin layer chromatography (radio-TLC) and high-performance liquid chromatography (HPLC) are routinely used to assess radiochemical purity. researchgate.netnih.gov For example, in the quality control of a technetium-99m labeled 5-fluorouracil derivative, radio-TLC was employed to confirm a radiochemical purity of higher than 90%. nih.gov Stability studies are conducted over time and at different temperatures to determine the shelf-life of the radiolabeled compound. For instance, the in vitro stability of a technetium-99m labeled 5-fluorouracil complex was evaluated at room temperature for up to 4 hours, showing high stability. researchgate.netresearchgate.net

Analytical Techniques for Quantification in Biological Matrices

Accurate quantification of Uracil-2-14C, 5-fluoro- and its metabolites in biological samples such as tissues, blood, and urine is essential for pharmacokinetic and metabolism studies.

Scintillation Counting for Total Radioactivity and Incorporated Label

Liquid scintillation counting (LSC) is the primary method for quantifying the total radioactivity in a sample containing a beta-emitting radionuclide like ¹⁴C. ontosight.ai This technique involves mixing the sample with a scintillation cocktail, which emits light upon interaction with the beta particles. The intensity of the light is proportional to the amount of radioactivity. LSC is used to determine the concentration of the radiolabeled compound in various biological matrices. nih.govspandidos-publications.complos.org For example, scintillation counting has been used to measure the uptake of [¹⁴C]-5-FU in tumor and muscle tissues. plos.org It is also employed to assess the amount of the radiolabel incorporated into macromolecules like DNA and RNA. nih.gov

Chromatographic Separation of Labeled Metabolites

The analysis of Uracil-2-14C, 5-fluoro- (5-FU-2-14C) and its metabolic products relies heavily on chromatographic techniques to separate the parent compound from its various metabolites within complex biological matrices. nih.govtandfonline.com The structural similarity among 5-FU and its catabolites and anabolites necessitates high-resolution separation methods for accurate identification and quantification. Techniques such as high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and ion-exchange chromatography have been extensively utilized in metabolic studies involving 5-FU-2-14C. tandfonline.comnih.gov

High-performance liquid chromatography (HPLC) is a cornerstone for the separation of 5-FU and its metabolites. tandfonline.comjfda-online.com Reversed-phase HPLC (RP-HPLC) is particularly common, often employing C18 columns. jfda-online.com The separation is typically achieved using a mobile phase consisting of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier such as methanol (B129727) or acetonitrile. tandfonline.comjfda-online.com The pH of the mobile phase is a critical parameter that can be adjusted to optimize the retention and separation of the various charged and uncharged metabolites. tandfonline.com Studies have demonstrated successful separation of 5-FU from its metabolites like 5-fluorouridine (B13573) (FUR) and 5-fluoro-2'-deoxyuridine (B1346552) (FdURD) within minutes using these methods. tandfonline.comtandfonline.com

In early metabolic studies with 5-FU-2-14C, paper chromatography and thin-layer chromatography were instrumental. aacrjournals.orgasm.org For instance, after administration of 5-FU-2-14C to mice, metabolites in various tissues were separated using paper chromatography to identify compounds such as α-fluoro-β-alanine (FBAL), a major catabolite. aacrjournals.org Thin-layer chromatography has also been employed to separate urinary metabolites, which are then quantified using liquid scintillation counting to trace the metabolic fate of the 14C label. allenpress.com

Ion-exchange chromatography has proven effective for separating the nucleotide anabolites of 5-FU, which are critical to its mechanism of action. nih.gov These phosphorylated metabolites, such as 5-fluorouridine monophosphate (FUMP) and 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), carry a negative charge and can be effectively separated from the uncharged parent drug and nucleoside metabolites. nih.govoup.com

The following table summarizes various chromatographic conditions used for the separation of 5-FU and its metabolites.

Table 1: Examples of Chromatographic Methods for 5-Fluorouracil Metabolite Separation

| Analytical Technique | Stationary Phase/Column | Mobile Phase/Solvent System | Application | Reference(s) |

|---|---|---|---|---|

| HPLC | Nova-park C18 (3.9 × 150 mm) | 5 mmol/L KH2PO4 (pH 6.0) – methanol (96:4, v/v) | Determination of 5-FU in human serum | jfda-online.com |

| HPLC | Not specified | Methanol, acetonitrile, water, and buffer (acidic or neutral pH) in isocratic or gradient elution | General separation of 5-FU and its metabolites in biological samples | tandfonline.com |

| Thin-Layer Chromatography (TLC) | Not specified | Not specified | Separation of urinary metabolites of 5-FU-2-14C in rats | allenpress.com |

| Ion-Exchange Chromatography | Not specified | Not specified | Separation of 5-FU metabolites in murine glioma tissue | nih.gov |

Mass Spectrometry-Based Detection of Labeled Compounds in Metabolic Studies

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), has become an indispensable tool for the sensitive and specific detection and quantification of 5-fluorouracil (5-FU) and its metabolites. nih.govnih.gov This is especially crucial in metabolic studies using Uracil-2-14C, 5-fluoro-, as it allows for the differentiation of the drug and its metabolic products from endogenous molecules. The high selectivity of MS can distinguish between compounds with the same nominal mass, while its high sensitivity enables the detection of trace-level metabolites in complex biological matrices like plasma and cell lysates. tandfonline.comnih.gov

LC-tandem mass spectrometry (LC-MS/MS) is a frequently employed technique. nih.gov It typically involves electrospray ionization (ESI) followed by detection using a triple-quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. nih.govresearchgate.net This approach provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte. For example, a method was developed for the simultaneous determination of endogenous uracil, 5-FU, and their respective dihydro-metabolites in human plasma, achieving a lower limit of quantification of 4 ng/mL for 5-FU. nih.gov

High-resolution mass spectrometry (HRMS) coupled with UHPLC (ultra-high-performance liquid chromatography) offers another powerful strategy. nih.gov This method allows for the effective extraction and quantification of 5-FU metabolites, providing high mass accuracy that aids in the identification of unknown metabolites and confirms the elemental composition of known ones. nih.gov In one study, an HRMS-based method was developed to quantify 5-FU metabolites in cancer cell lysates, highlighting significant reductions in metabolite levels in chemoresistant cells. nih.gov The study successfully identified and quantified key metabolites like fluorodeoxyuridine monophosphate (FdUMP). nih.gov

The use of 14C-labeled 5-FU in conjunction with MS techniques does not typically interfere with the mass analysis, as the primary goal of MS is to measure the mass-to-charge ratio of the intact molecule or its fragments, whereas the 14C label is primarily used for radiometric detection or to trace the carbon backbone through metabolic pathways. allenpress.combiorxiv.org However, the combination provides a dual-detection strategy, enhancing the confidence in identifying and tracking metabolic pathways.

The following table presents key aspects of mass spectrometry methods used in the analysis of 5-FU metabolites.

Table 2: Mass Spectrometry-Based Methods for 5-Fluorouracil Metabolite Detection

| Technique | Ionization Mode | Detection Mode | Key Metabolites Quantified | Application | Reference(s) |

|---|---|---|---|---|---|

| LC-MS/MS | Positive Electrospray Ionization (ESI) | Selected Reaction Monitoring (SRM) | Uracil (U), Dihydrouracil (UH2), 5-Fluorouracil (5-FU), 5,6-dihydro-5-FU (FUH2) | Phenotyping of uracil and 5-FU metabolism in human plasma | nih.gov |

| UPLC-MS/MS | Not specified | Not specified | Uracil (U), Dihydrouracil (DHU) | Quantification in human plasma to identify DPD deficiency | researchgate.net |

| High-Resolution MS | Not specified | Not specified | Fluorouridine (FURD), Fluorodeoxyuridine (FdURD), Fluorodeoxyuridine monophosphate (FdUMP) | Quantifying metabolites in cancer cell lysates to study chemoresistance | nih.gov |

Cellular Uptake and Intracellular Distribution Studies

Mechanisms of Cellular Transport and Permeability of Uracil-2-14C, 5-fluoro-

5-Fluorouracil (B62378) enters cells using the transport mechanisms intended for the natural nucleobase, uracil (B121893). nih.govmdpi.com This process is multifaceted, involving both facilitated transport and passive diffusion. frontiersin.orgmdpi.com The primary conduits for its entry are specialized membrane proteins known as nucleoside transporters. nih.govoup.com

The uptake of 5-FU is predominantly mediated by human equilibrative nucleoside transporters (hENTs), specifically hENT1 and hENT2. oup.comresearchgate.net These transporters facilitate the bidirectional movement of nucleosides and nucleobase analogues like 5-FU across the cell membrane. researchgate.net The expression levels of these transporters can significantly influence a cell's sensitivity to 5-FU. mdpi.comiiarjournals.org For instance, reduced expression of hENT1 has been linked to decreased drug uptake and subsequent chemoresistance in some cancer cells. mdpi.com

Another family of transporters, the nucleobase/ascorbate transporters (NATs), also plays a role in the uptake of nucleobases and their analogues. pnas.org In some organisms, these transporters are driven by a proton gradient to move substrates into the cell. pnas.org Additionally, the organic anionic transporter 2 (hOAT2), which is highly expressed in the liver and kidneys, may contribute to the hepatic uptake of 5-FU. nih.govoup.com

5-FU, being an analogue of uracil, directly competes with the endogenous nucleobase for the same transport and metabolic pathways. nih.govmdpi.com Studies using radiolabeled compounds have shown that 5-FU can effectively outcompete uracil for incorporation into RNA. biorxiv.orgbiorxiv.org This inherent preference for RNA incorporation is a key aspect of its cytotoxic mechanism. biorxiv.org

Experiments have demonstrated that while the initial uptake of 5-FU and uracil may be similar, their subsequent metabolic fates diverge significantly. biorxiv.orgbiorxiv.org A much larger fraction of ¹⁴C-labeled 5-FU accumulates in RNA compared to DNA, a pattern that is distinct from the distribution of ¹⁴C-labeled uracil. biorxiv.orgbiorxiv.org This suggests that the cellular machinery preferentially utilizes 5-FU for RNA synthesis over its natural counterpart. biorxiv.org

Intracellular Accumulation and Subcellular Compartmentation of Labeled Compound

Once inside the cell, 5-fluoro-2-¹⁴C-uracil undergoes a series of metabolic conversions to its active forms. These metabolites, including 5-fluorouridine (B13573) triphosphate (FUTP) and 5-fluorodeoxyuridine triphosphate (FdUTP), are then incorporated into RNA and DNA, respectively. mdpi.comfrontiersin.org

The distribution of the radiolabel from 5-fluoro-2-¹⁴C-uracil is not uniform within the cell. A significant portion of the radioactivity is found in RNA, highlighting the importance of RNA-related damage in the drug's mechanism of action. biorxiv.orgbiorxiv.org The accumulation of these labeled metabolites can be quantified in different cellular compartments and macromolecules, providing a direct measure of the drug's engagement with its targets. biorxiv.orgnih.gov Studies have shown a time-dependent increase in the intracellular accumulation of radiolabeled 5-FU derivatives in various cell lines. ahajournals.orgsnmjournals.org

Investigation of Competitive Uptake with Other Pyrimidines and Analogs

The transport of 5-FU into cells is a competitive process. Other pyrimidines and their analogues can interfere with its uptake, thereby potentially modulating its cytotoxic effects. For example, the presence of excess uracil can reduce the toxicity of 5-FU by competing for the same transporters and metabolic enzymes. nih.gov Similarly, other nucleoside analogs can compete for transport, as demonstrated by the competitive inhibition observed between certain 5-fluoro-pyrimidine derivatives and natural nucleosides. nih.gov

The co-administration of 5-FU with compounds that modulate its transport or metabolism is a strategy that has been explored to enhance its therapeutic index. For instance, inhibitors of dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism, are used to increase the bioavailability of the drug. cancernetwork.com

Data Tables

Table 1: Cellular Uptake of Radiolabeled 5-FU in Different Cell Lines This table is interactive. You can sort and filter the data by clicking on the column headers.

| Cell Line | Labeled Compound | Incubation Time (hours) | Uptake (pmol/10⁶ cells) | Reference |

|---|---|---|---|---|

| HCT116 | [2-¹⁴C]-5-FU | 24 | - | biorxiv.org |

| HCT116 | [2-¹⁴C]-uracil | 24 | - | biorxiv.org |

| Buccal Mucosal Cells | [2-¹⁴C]-5-FU | - | 0.5 - 13.4 | researchgate.net |

| HT-29 (HSV-tk transduced) | ³H-FFAU | 0.5 | High | snmjournals.org |

| HT-29 (wild-type) | ³H-FFAU | 0.5 | Low | snmjournals.org |

| DU145 (AdHCMV-TK infected) | [¹⁴C]FIAU | 96 | High | ahajournals.org |

Note: Specific uptake values were not always provided in the source material, hence the use of qualitative descriptors. "FFAU" and "FIAU" are other fluorinated pyrimidine (B1678525) analogs.

Table 2: Competitive Inhibition of 5-FU Uptake This table is interactive. You can sort and filter the data by clicking on the column headers.

| Cell Line/System | Labeled Compound | Competitor | Observation | Reference |

|---|---|---|---|---|

| HGEP Cells | 5-FU | Uracil | Dose-dependent protection from 5-FU toxicity | nih.gov |

| Mouse Erythrocyte Transporter System | Thymidine (B127349) | 5-fluoro-1-(2'-fluoro-2'-deoxy-beta-D-ribofuranosyl)uracil | Competitive inhibition of thymidine influx | nih.gov |

| Yeast (S. cerevisiae) | [¹⁴C]5-FU | Overexpression of CPA1, CPA2, HMS1 | Reduced uptake and incorporation of 5-FU | diva-portal.org |

Metabolic Pathways and Biotransformation of Uracil 2 14c, 5 Fluoro

Anabolic Conversion Pathways of Uracil-2-14C, 5-fluoro- to Nucleotides

The anabolic pathways convert 5-FU into its active cytotoxic metabolites, which interfere with DNA and RNA synthesis. calis.edu.cnkjim.org This activation is essential for its therapeutic effects. invivogen.com

Phosphorylation by Uracil (B121893) Phosphoribosyltransferase (UPRTase)

Uracil-2-14C, 5-fluoro- can be directly converted to its first active nucleotide form, 5-fluorouridine (B13573) monophosphate (FUMP), by the enzyme uracil phosphoribosyltransferase (UPRTase), also known as orotate (B1227488) phosphoribosyltransferase (OPRT). calis.edu.cnresearchgate.netmdpi.com This reaction utilizes phosphoribosyl pyrophosphate (PRPP) as a cofactor. calis.edu.cn UPRTase is a key enzyme in the pyrimidine (B1678525) salvage pathway. researchgate.net Studies have shown that the expression of UPRTase, which is found in prokaryotes and lower eukaryotes but generally absent in mammals, can significantly increase the cytotoxicity of 5-FU in transfected mammalian cells by enhancing its conversion to FUMP. invivogen.comaacrjournals.org

Alternatively, 5-FU can be converted to FUMP through a two-step process involving uridine (B1682114) phosphorylase and uridine kinase. calis.edu.cnresearchgate.net

Generation of Fluorinated Monophosphates (e.g., 5-FUMP)

The primary product of the initial anabolic step is 5-fluorouridine-5'-monophosphate (5-FUMP). researchgate.netspandidos-publications.com The formation of this monophosphate is a crucial gateway for the subsequent production of other active metabolites. mdpi.commdpi.com Besides the UPRTase pathway, 5-FU can also be converted to 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd) by thymidine (B127349) phosphorylase, which is then phosphorylated by thymidine kinase to form another key monophosphate, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). mdpi.comnih.gov FdUMP is a potent inhibitor of thymidylate synthase, a critical enzyme in DNA synthesis. spandidos-publications.comnih.gov

Subsequent Conversions to Diphosphate (B83284) and Triphosphate Forms (e.g., 5-FUDP, 5-FUTP, 5-FdUTP)

Once formed, the fluorinated monophosphates undergo further phosphorylation to become active at the triphosphate level. 5-FUMP is phosphorylated to 5-fluorouridine-5'-diphosphate (5-FUDP). calis.edu.cnspandidos-publications.commdpi.com 5-FUDP can then follow two main paths:

It can be further phosphorylated to 5-fluorouridine-5'-triphosphate (5-FUTP) . calis.edu.cnspandidos-publications.commdpi.com This metabolite can be incorporated into RNA, disrupting its processing and function. mdpi.comfrontiersin.org

It can be converted by ribonucleotide reductase to 5-fluoro-2'-deoxyuridine diphosphate (5-FdUDP) . calis.edu.cnmdpi.comresearchgate.net 5-FdUDP is then phosphorylated to form 5-fluoro-2'-deoxyuridine triphosphate (5-FdUTP) , which can be misincorporated into DNA, leading to DNA damage. calis.edu.cnmdpi.comfrontiersin.org It can also be dephosphorylated to regenerate FdUMP. calis.edu.cn

These triphosphate metabolites, 5-FUTP and 5-FdUTP, along with FdUMP, are the ultimate effectors of 5-FU's cytotoxic action. calis.edu.cnfrontiersin.org

Catabolic Degradation Pathways of Uracil-2-14C, 5-fluoro-

While a small fraction of Uracil-2-14C, 5-fluoro- is activated through anabolism, the vast majority, estimated to be over 80-85%, is rapidly broken down through catabolic pathways. kjim.orgmdpi.com This degradation primarily occurs in the liver. kinxcdn.com

Role of Dihydropyrimidine (B8664642) Dehydrogenase (DPD) in Fluoropyrimidine Catabolism

The initial and rate-limiting step in the catabolism of 5-FU is catalyzed by the enzyme Dihydropyrimidine Dehydrogenase (DPD) . researchgate.netcancernetwork.comnih.gov DPD is present in various tissues, including the liver and intestinal mucosa. mdpi.com This enzyme converts 5-FU into an inactive metabolite, 5,6-dihydro-5-fluorouracil (DHFU). researchgate.netmdpi.comnih.gov The activity of DPD is a critical factor controlling the availability of 5-FU for anabolic activation. kjim.orgcancernetwork.com A deficiency in DPD can lead to a significantly reduced clearance of 5-FU, thereby increasing the risk of severe toxicity. kjim.orgnih.gov

Formation and Characterization of Major Catabolites (e.g., DHFU, FBAL)

Following the initial conversion to DHFU by DPD, the catabolic cascade continues. DHFU is further metabolized by the enzyme dihydropyrimidinase to form fluoro-β-ureidopropionate (FUPA). nih.govresearchgate.net Subsequently, FUPA is hydrolyzed by β-ureidopropionase to yield the final major catabolite, α-fluoro-β-alanine (FBAL) , along with ammonia (B1221849) and carbon dioxide. frontiersin.orgnih.govresearchgate.net Studies involving radiolabeled 5-FU have shown that a significant portion (approximately 60-90%) of the administered dose is excreted in the urine as FBAL within 24 hours. mdpi.com

Table 1: Key Enzymes in the Metabolism of Uracil-2-14C, 5-fluoro-

| Enzyme | Pathway | Function |

|---|---|---|

| Uracil Phosphoribosyltransferase (UPRTase) | Anabolic | Converts 5-FU directly to 5-FUMP. calis.edu.cnresearchgate.net |

| Thymidine Phosphorylase (TP) | Anabolic | Converts 5-FU to 5-fluoro-2'-deoxyuridine (FdUrd). mdpi.comnih.gov |

| Thymidine Kinase (TK) | Anabolic | Phosphorylates FdUrd to FdUMP. mdpi.comnih.gov |

| Ribonucleotide Reductase (RR) | Anabolic | Converts 5-FUDP to 5-FdUDP. calis.edu.cnmdpi.com |

| Dihydropyrimidine Dehydrogenase (DPD) | Catabolic | Rate-limiting enzyme; converts 5-FU to DHFU. cancernetwork.comnih.gov |

| Dihydropyrimidinase | Catabolic | Converts DHFU to FUPA. nih.govresearchgate.net |

| β-Ureidopropionase | Catabolic | Converts FUPA to FBAL. researchgate.netresearchgate.net |

Table 2: Major Metabolites of Uracil-2-14C, 5-fluoro-

| Metabolite | Abbreviation | Pathway | Description |

|---|---|---|---|

| 5-fluorouridine monophosphate | 5-FUMP | Anabolic | Initial phosphorylated active metabolite. researchgate.netspandidos-publications.com |

| 5-fluoro-2'-deoxyuridine monophosphate | FdUMP | Anabolic | Key inhibitor of thymidylate synthase. spandidos-publications.commdpi.com |

| 5-fluorouridine diphosphate | 5-FUDP | Anabolic | Intermediate for FUTP and FdUDP formation. calis.edu.cnmdpi.com |

| 5-fluorouridine triphosphate | 5-FUTP | Anabolic | Active metabolite incorporated into RNA. calis.edu.cnmdpi.com |

| 5-fluoro-2'-deoxyuridine triphosphate | 5-FdUTP | Anabolic | Active metabolite incorporated into DNA. calis.edu.cnmdpi.com |

| 5,6-dihydro-5-fluorouracil | DHFU | Catabolic | Initial inactive catabolite formed by DPD. mdpi.comnih.gov |

| α-fluoro-β-alanine | FBAL | Catabolic | Major end-product of catabolism, excreted in urine. mdpi.comnih.gov |

Elucidation of Alternative Degradation Routes

While the primary metabolic route for Uracil-2-14C, 5-fluoro- (a radiolabeled form of 5-Fluorouracil (B62378), or 5-FU) is the well-documented enzymatic catabolism via dihydropyrimidine dehydrogenase (DPD), alternative degradation pathways, particularly hydrolytic degradation, have been identified. nih.govresearchgate.net In aqueous solutions, especially under alkaline conditions similar to some clinical formulations, 5-FU can undergo a multi-step degradation process independent of enzymatic action. nih.govresearchgate.netnih.gov

The initial step involves a stereoselective hydration of the C5-C6 double bond of the pyrimidine ring, which forms 5,6-dihydro-5-fluoro-6-hydroxyuracil. nih.gov Following this hydration, the pathway can diverge. One route involves a defluorination step, yielding fluoride (B91410) ions and 5-hydroxyuracil. nih.gov Another subsequent stage is the cleavage of the N3-C4 bond in the ring, which produces two diastereoisomers of 2-fluoro-3-hydroxy-3-ureidopropanoic acid. nih.gov

Further breakdown of these intermediates occurs through the cleavage of the N1-C6 bond, which releases urea (B33335) and 2-fluoro-3-oxopropanoic acid (FOPA). nih.gov FOPA is unstable and can readily lose carbon dioxide to form fluoroacetaldehyde (B75747) (Facet). nih.gov Both FOPA and Facet are recognized as highly reactive and potentially toxic compounds. nih.govresearchgate.net In certain buffered solutions, these aldehydes can react with buffer components, such as Tris, to form more stable adducts like oxazolidines. nih.gov These alternative degradation routes are significant as they can occur outside of the primary metabolic system and result in a unique profile of degradation products.

| Intermediate/Product | Description |

|---|---|

| 5,6-dihydro-5-fluoro-6-hydroxyuracil | Initial product of stereoselective hydration of the C5-C6 double bond. nih.gov |

| 5-hydroxyuracil | Formed via a defluorination step. nih.gov |

| 2-fluoro-3-hydroxy-3-ureidopropanoic acid | Results from the cleavage of the N3-C4 bond of the pyrimidine ring. nih.gov |

| Urea | Released following the breakdown of 2-fluoro-3-hydroxy-3-ureidopropanoic acid. nih.gov |

| 2-fluoro-3-oxopropanoic acid (FOPA) | Formed after the release of urea; a reactive aldehyde. nih.gov |

| Fluoroacetaldehyde (Facet) | Formed from the decarboxylation of FOPA; a reactive aldehyde. nih.gov |

Metabolic Interconversion between Anabolic and Catabolic Pathways

The metabolic fate of Uracil-2-14C, 5-fluoro- is determined by a critical balance between two competing pathways: anabolism (activation) and catabolism (degradation). oup.comcancernetwork.com The ultimate pharmacological effect of the compound is highly dependent on the dominant pathway within a given cell or tissue. oup.com

Catabolic Pathway: The vast majority, typically over 80%, of administered 5-FU is rapidly broken down through the catabolic pathway, primarily in the liver. nih.govcalis.edu.cn The initial and rate-limiting enzyme in this process is dihydropyrimidine dehydrogenase (DPD), which converts 5-FU to 5,6-dihydro-5-fluorouracil (DHFU). calis.edu.cnspandidos-publications.com DHFU is then further metabolized by dihydropyrimidinase (DPYS) to α-fluoro-β-ureidopropionic acid (FUPA) and subsequently by β-ureidopropionase (UPB1) to α-fluoro-β-alanine (FBAL), which is then excreted. oup.comspandidos-publications.comresearchgate.net This pathway effectively inactivates the compound, and its efficiency is a major determinant of the compound's systemic clearance and toxicity. oup.comcancernetwork.com

Anabolic Pathway: In contrast, the anabolic pathway converts 5-FU into its active cytotoxic metabolites. mdpi.com This activation can occur via several routes. One major route involves the conversion of 5-FU to 5-fluorouridine monophosphate (FUMP) by orotate phosphoribosyltransferase (OPRT). oup.commdpi.com FUMP is then phosphorylated to 5-fluorouridine diphosphate (FUDP) and subsequently to 5-fluorouridine triphosphate (FUTP), which can be incorporated into RNA. oup.comcalis.edu.cn Alternatively, FUDP can be converted by ribonucleotide reductase to 5-fluoro-2'-deoxyuridine diphosphate (FdUDP). FdUDP can then be dephosphorylated to form 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), a potent inhibitor of thymidylate synthase (TS), or phosphorylated to 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) for incorporation into DNA. calis.edu.cnmdpi.com Another anabolic route involves thymidine phosphorylase (TP) converting 5-FU to 5-fluoro-2'-deoxyuridine (FUDR), which is then phosphorylated by thymidine kinase (TK) to FdUMP. calis.edu.cn

The interplay between these pathways is crucial; higher activity of anabolic enzymes (like OPRT) relative to catabolic enzymes (like DPD) in tumor tissues can lead to selective therapeutic effects. cancernetwork.com

| Pathway | Key Enzymes | Key Products | Primary Function |

|---|---|---|---|

| Catabolism | Dihydropyrimidine dehydrogenase (DPD), Dihydropyrimidinase (DPYS), β-ureidopropionase (UPB1) | Dihydrofluorouracil (DHFU), α-fluoro-β-ureidopropionic acid (FUPA), α-fluoro-β-alanine (FBAL) | Inactivation and elimination of 5-FU. oup.comspandidos-publications.com |

| Anabolism | Orotate phosphoribosyltransferase (OPRT), Uridine phosphorylase (UP), Uridine kinase (UK), Thymidine phosphorylase (TP), Thymidine kinase (TK) | FdUMP, FUTP, FdUTP | Conversion to active metabolites that disrupt DNA and RNA synthesis. oup.comcalis.edu.cn |

Influence of Endogenous Pyrimidine Pools on Metabolism of Labeled Compounds

The metabolism of Uracil-2-14C, 5-fluoro- is significantly influenced by the body's natural pools of pyrimidines, such as uracil and thymine. nih.govoup.com These endogenous molecules act as natural substrates for the same anabolic and catabolic enzymes that process 5-FU, leading to competitive interactions.

A key interaction occurs at the level of the catabolic enzyme DPD. Endogenous uracil is the natural substrate for DPD, and its presence can competitively inhibit the degradation of 5-FU. nih.govscirp.org This principle is exploited clinically in combination therapies where uracil is co-administered with a 5-FU prodrug. nih.gov By saturating the DPD enzyme, uracil slows the breakdown of the generated 5-FU, thereby increasing its plasma concentration and half-life, and enhancing its availability for anabolic activation in target tissues. nih.gov

Similarly, the anabolic activation of 5-FU is influenced by the availability of other endogenous molecules. The conversion of 5-FU to FUMP by OPRT requires phosphoribosyl pyrophosphate (PRPP) as a cofactor. calis.edu.cn Therefore, the intracellular concentration of PRPP can affect the rate of 5-FU activation. calis.edu.cn Strategies to modulate these endogenous pools, for instance by using agents that increase PRPP levels, have been explored to enhance the therapeutic efficacy of 5-FU. calis.edu.cn Conversely, the balance between the active metabolite FdUMP and the endogenous substrate deoxyuridine monophosphate (dUMP) can affect the extent and duration of thymidylate synthase inhibition. oncohemakey.com

Comparative Metabolism of Uracil-2-14C, 5-fluoro- Across Diverse Biological Systems

The metabolism of Uracil-2-14C, 5-fluoro- exhibits significant variations across different biological systems, from microorganisms to mammals. These differences are largely attributable to variations in the presence and activity of key metabolic enzymes.

Yeast (Saccharomyces cerevisiae): In yeast, 5-FU metabolism differs from that in mammalian cells primarily in the anabolic pathway. Yeast lacks the enzymes thymidine phosphorylase and thymidine kinase, which are responsible for converting 5-FU to FdUMP via an intermediate step in mammals. nih.gov Therefore, in yeast, the cytotoxic effects are thought to arise predominantly from the incorporation of FUTP into RNA and the subsequent disruption of RNA processing and function, as well as from the inhibition of thymidylate synthase following the conversion of FUMP to FdUMP. nih.govoup.com

Plants: In plants such as soybean and wheat, 5-FU is readily taken up and metabolized. oup.compublish.csiro.au Studies have shown that 5-FU can be incorporated into various classes of RNA, leading to the inhibition of ribosomal RNA (rRNA) synthesis while having less effect on messenger RNA (mRNA). oup.compublish.csiro.au This leads to specific physiological effects, such as the inhibition of cell division without a corresponding inhibition of cell elongation. publish.csiro.au In wheat coleoptiles, 5-FU treatment results in enlarged nucleoli, indicating a disruption of ribosome synthesis. publish.csiro.au

Mammalian Cell Lines: Studies using various mammalian cell lines have revealed significant differences in metabolism. For example, a comparison of two murine colon carcinoma cell lines (C26-B and C26-10) showed that the 5-FU-sensitive line (C26-10) had a significantly higher accumulation of anabolic fluoronucleotides compared to the insensitive line, despite similar uptake of the parent drug. nih.gov In human hepatoma (HepG2) cells, 5-FU treatment was shown to induce changes related to steatosis, highlighting tissue-specific metabolic consequences.

Non-human Animal Models:

Mice and Rats: These models are extensively used to study 5-FU metabolism. Studies in mice have demonstrated a correlation between the intratumoral concentration of anabolic metabolites and therapeutic response. nih.gov Research in rats has been crucial for evaluating strategies to modulate metabolic pathways, such as the co-administration of DPD inhibitors. nih.gov

Rabbits and Dogs: A study comparing 5-FU absorption and metabolism in rabbits, mice, and dogs revealed significant inter-species variability. brieflands.com For example, co-administration with skimmed milk enhanced absorption and reduced metabolism in rabbits and mice, but not in dogs, a difference potentially attributable to varying DPD activity among the species. brieflands.com

Cats: Research in cats has been instrumental in understanding the neurotoxic effects of 5-FU metabolites. These studies identified the catabolite α-fluoro-β-alanine (FBAL) as a significant contributor to neurotoxicity. mdpi.com

| Biological System | Key Metabolic Features | Relevant Research Findings |

|---|---|---|

| Yeast | Lacks thymidine phosphorylase and thymidine kinase pathway. nih.gov Cytotoxicity is largely RNA-mediated. nih.govoup.com | Provides a model for studying RNA-based toxicity and the role of nucleotide pool balance. oup.com |

| Plants (Soybean, Wheat) | Inhibits ribosomal RNA synthesis and cell division, but not cell elongation. oup.compublish.csiro.au Causes nucleolar enlargement. publish.csiro.au | Demonstrates selective interference with RNA metabolism and its developmental consequences. oup.com |

| Mammalian Cell Lines | Anabolite accumulation correlates with sensitivity. nih.gov Tissue-specific metabolic effects are observed. | Used to investigate mechanisms of drug resistance and tissue-specific toxicity. nih.gov |

| Mice/Rats | Standard models for in vivo pharmacokinetics and efficacy studies. nih.govnih.gov | Demonstrated that modulating catabolism with DPD inhibitors enhances efficacy. nih.gov |

| Rabbits/Dogs | Show significant inter-species variation in absorption and DPD activity. brieflands.com | Highlight the challenge of extrapolating pharmacokinetic data across species. brieflands.com |

| Cats | Used to identify specific metabolites responsible for toxic side effects. | The catabolite FBAL was linked to neurotoxicity. mdpi.com |

Molecular Mechanisms of Action and Biological Effects

Incorporation into Nucleic Acids

A significant aspect of 5-FU's mechanism of action involves its incorporation into both RNA and DNA, leading to dysfunction in these vital macromolecules.

The incorporation of 5-FU into RNA is a major contributor to its cytotoxic effects. nih.govnews-medical.net After conversion to its active metabolite fluorouridine triphosphate (FUTP), it serves as a substrate for RNA polymerase and is incorporated into various RNA species in place of uridine (B1682114) triphosphate (UTP). gosset.aioup.com This process is not uniform across all RNA types, with ribosomal RNA (rRNA) being a primary site of incorporation due to its abundance in the cell. nih.gov The integration of 5-FU into rRNA can disrupt ribosome biogenesis and function, leading to what is termed "ribotoxic stress." nih.govdrugdiscoverynews.com This can result in impaired protein synthesis and trigger a cellular stress response. gosset.ai

Furthermore, 5-FU is also incorporated into messenger RNA (mRNA) and transfer RNA (tRNA), affecting their processing and function. nih.gov The presence of 5-fluorouridine (B13573) in mRNA can interfere with splicing and maturation of precursor mRNAs. nih.gov Studies have shown that the incorporation of 5-FU into RNA can be substantially higher than its incorporation into DNA, suggesting that RNA-directed effects are a predominant mechanism of its action in certain cancer types. nih.gov In fact, research on colon cancer cells has indicated that the RNA-interfering metabolite of 5-FU is more effective at inducing cell death than the one that disrupts DNA. news-medical.net

| RNA Type | Consequence of 5-FUTP Incorporation | Reference |

|---|---|---|

| Ribosomal RNA (rRNA) | Disruption of ribosome biogenesis, impaired protein synthesis, ribotoxic stress. | nih.govdrugdiscoverynews.com |

| Messenger RNA (mRNA) | Interference with precursor mRNA splicing and maturation. | nih.gov |

| Transfer RNA (tRNA) | Alterations in tRNA processing and function. | nih.gov |

In addition to its effects on RNA, 5-FU can also be incorporated into DNA. This occurs through its metabolite 5-fluorodeoxyuridine triphosphate (FdUTP), which can be mistakenly used by DNA polymerases as a substrate instead of deoxythymidine triphosphate (dTTP) during DNA replication. drugdiscoverynews.comnih.gov The extent of this incorporation can lead to DNA damage and fragmentation. nih.gov

The alterations to both RNA and DNA due to 5-FU incorporation have profound consequences for cellular function and viability. The disruption of RNA metabolism, particularly ribosome synthesis, is increasingly recognized as a critical factor in 5-FU-induced cytotoxicity. nih.govdrugdiscoverynews.com This "RNA damage response" can lead to cell death, especially in gastrointestinal cancers. mit.edu

The incorporation of 5-FU into DNA, while quantitatively less than into RNA, also plays a significant role in its anticancer activity. nih.gov The resulting DNA damage can lead to single and double-strand breaks, which, if not properly repaired, can be lethal to the cell. nih.gov The mismatch repair (MMR) system can also recognize 5-FU in DNA, which can trigger a futile cycle of repair and re-incorporation, ultimately leading to cell death. nih.gov The specific DNA repair pathways involved in addressing 5-FU-induced lesions include base excision repair (BER), mismatch repair (MMR), homologous recombination (HR), and post-replication repair (PRR). bohrium.com

| Nucleic Acid | Primary Metabolite | Key Consequences | Relevant Repair/Response Pathways | Reference |

|---|---|---|---|---|

| RNA | 5-FUTP | Impaired ribosome biogenesis, altered mRNA splicing, dysfunctional tRNA. | RNA surveillance pathways, RNA decay. | nih.govdrugdiscoverynews.comnih.gov |

| DNA | 5-FdUTP | DNA strand breaks, activation of cell cycle checkpoints, apoptosis. | Base Excision Repair (BER), Mismatch Repair (MMR), Homologous Recombination (HR). | nih.govnih.govbohrium.com |

Enzyme Inhibition and Molecular Targets

Beyond its incorporation into nucleic acids, 5-FU's metabolites directly inhibit key enzymes involved in nucleotide metabolism, further contributing to its cytotoxic effects.

A cornerstone of 5-FU's mechanism of action is the potent inhibition of thymidylate synthase (TS) by its metabolite, 5-fluorodeoxyuridine monophosphate (FdUMP). researchgate.netnih.gov TS is a crucial enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.govnih.gov

FdUMP acts as a suicide inhibitor of TS. wikipedia.org It binds to the nucleotide-binding site of the enzyme and, in the presence of the cofactor 5,10-methylenetetrahydrofolate (CH2THF), forms a stable ternary complex. researchgate.netnih.gov This covalent complex effectively locks the enzyme in an inactive state, blocking the normal substrate dUMP from accessing the active site. researchgate.net The inhibition of TS leads to a depletion of the intracellular pool of dTTP, which in turn causes an imbalance in deoxynucleotide triphosphate (dNTP) levels and an accumulation of dUTP. researchgate.net This "thymineless death" is a major contributor to the cytotoxic effects of 5-FU, as the lack of dTTP stalls DNA replication and the increased dUTP can be misincorporated into DNA. researchgate.netyoutube.com

The metabolic disruptions caused by 5-FU can also impact the activity of ribonucleotide reductase (RNR). RNR is a rate-limiting enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, which are the building blocks for DNA synthesis. spandidos-publications.com The inhibition of thymidylate synthase and the subsequent depletion of dTTP can lead to feedback regulation of RNR. aacrjournals.org

Studies have shown that treatment with 5-fluorodeoxyuridine, a metabolite of 5-FU, can lead to a significant increase in RNR activity in mammalian cells. aacrjournals.org This is thought to be a compensatory mechanism in response to the depletion of the dTTP pool. aacrjournals.org The upregulation of RNR activity may attempt to increase the supply of other deoxynucleotides, although this is insufficient to overcome the block in thymidylate synthesis. Furthermore, RNR is involved in the conversion of 5-FU metabolites, such as FUDP to FdUDP, which can then be converted to the DNA-incorporating FdUTP or the TS-inhibiting FdUMP. frontiersin.org

Modulation of Uracil (B121893) DNA Glycosylase (UDG) Activity

Uracil-2-14C, 5-fluoro- undergoes metabolic conversion leading to the formation of FdUTP, which can be incorporated into DNA in place of thymidine (B127349) triphosphate (dTTP). calis.edu.cn This aberrant incorporation triggers the base excision repair (BER) pathway, initiated by Uracil DNA Glycosylase (UDG). UDG is a family of enzymes responsible for recognizing and excising uracil from DNA, which arises from either the deamination of cytosine or the misincorporation of dUTP. nih.govnih.gov

The presence of 5-fluorouracil (B62378) (5-FU) in DNA is also recognized and excised by UDG, though at a reduced rate compared to uracil. nih.gov Studies have shown that human UDG can remove 5-FU from DNA, demonstrating a defined cellular capacity for repairing this type of DNA lesion. nih.gov However, the kinetics of this process differ from the excision of natural uracil. Both bacterial and human UDGs exhibit a significant increase in their apparent Michaelis constant (Km) for 5-FU-containing DNA, while the maximum reaction velocity (Vmax) remains relatively constant, indicating a lower affinity for the fluorinated substrate. nih.gov

There are different isoforms of UDG, and research indicates that SMUG1 (single-strand selective monofunctional uracil-DNA glycosylase 1), not UNG (uracil-N-glycosylase), is primarily responsible for excising 5-FU from DNA and protecting cells from its cytotoxic effects. nih.gov The accumulation of 5-FU in the genome, rather than the process of its excision, is correlated with cytotoxicity. nih.gov

Inhibition or depletion of UDG has been shown to sensitize cancer cells to fluoropyrimidines. oncotarget.comescholarship.org When UDG activity is compromised, the incorporated 5-FU persists in the DNA, leading to enhanced cytotoxicity. oncotarget.com This suggests that the futile cycle of incorporation and excision can lead to DNA fragmentation, but the retention of 5-FU itself in the genome is a major contributor to cell death. nih.govoncotarget.com

| Enzyme | Substrate | Kinetic Parameter Change | Effect on 5-FU Cytotoxicity | Reference |

|---|---|---|---|---|

| Human Uracil DNA Glycosylase (UDG) | 5-Fluorouracil in DNA | 13-17 fold increase in apparent Km, Vmax constant | Protects cells by removing 5-FU from DNA | nih.gov |

| SMUG1 | 5-Fluorouracil in DNA | Primary enzyme for 5-FU excision | Protects against cell killing | nih.gov |

| UNG | 5-Fluorouracil in DNA | Not the primary enzyme for 5-FU excision | Less significant role in protecting against cytotoxicity | nih.gov |

Interactions with Pyrimidine (B1678525) Biosynthesis Enzymes (e.g., OPRTase)

The activation of Uracil-2-14C, 5-fluoro- is critically dependent on enzymes of the pyrimidine biosynthesis pathway. A key enzyme in this process is Orotate (B1227488) Phosphoribosyltransferase (OPRTase). calis.edu.cnnih.gov OPRTase is responsible for the direct conversion of 5-FU to fluorouridine monophosphate (FUMP) using phosphoribosyl pyrophosphate (PRPP) as a cofactor. calis.edu.cn This is a crucial step in the anabolic pathway that leads to the formation of the active metabolites of 5-FU. nih.gov

The level of OPRTase activity in tumor cells has been identified as a significant predictor of the response to 5-FU-based chemotherapy. nih.gov Higher levels of OPRTase expression and activity lead to more efficient conversion of 5-FU to its active metabolites, thereby enhancing its anti-tumor effects. nih.gov Conversely, decreased OPRTase activity can be a mechanism of resistance to 5-FU. mdpi.com Studies have demonstrated that overexpression of the OPRTase gene in gastric cancer cell lines with low baseline expression significantly increased their sensitivity to 5-FU. nih.gov

| Enzyme | Function in 5-FU Metabolism | Impact of Expression Level on 5-FU Efficacy | Reference |

|---|---|---|---|

| Orotate Phosphoribosyltransferase (OPRTase) | Converts 5-FU to Fluorouridine Monophosphate (FUMP) | High expression correlates with better disease-free and overall survival in patients treated with 5-FU | nih.govnih.gov |

| Uridine Phosphorylase (UP) / Uridine Kinase (UK) | Indirectly converts 5-FU to FUMP via Fluorouridine (FUR) | Contributes to the activation of 5-FU | calis.edu.cn |

Disruption of Nucleotide Pool Balance and Homeostasis

A primary mechanism of action of Uracil-2-14C, 5-fluoro- is the severe disruption of the intracellular nucleotide pool, which is essential for DNA replication and repair. nih.gov The metabolite FdUMP forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate, which blocks the normal binding of deoxyuridine monophosphate (dUMP). calis.edu.cn This inhibition of TS prevents the de novo synthesis of deoxythymidine monophosphate (dTMP), a direct precursor of dTTP. oncotarget.com

The consequence of TS inhibition is a significant imbalance in the deoxynucleotide (dNTP) pools, characterized by a depletion of dTTP and a corresponding accumulation of dUTP. calis.edu.cnoncotarget.com This altered dUTP/dTTP ratio increases the likelihood of dUTP, as well as the 5-FU metabolite FdUTP, being misincorporated into DNA by DNA polymerases during replication. oncotarget.comnih.gov The accumulation of uracil and its fluorinated analogue in the genome leads to DNA damage and can trigger cell death. calis.edu.cnoncotarget.com The cellular response to 5-FU treatment often involves an overflow metabolism, where excess uracil and deoxyuridine are exported from the cell to mitigate the disruption of pyrimidine homeostasis. nih.gov

Investigations of Molecular Stress Responses Triggered by Uracil-2-14C, 5-fluoro-

The metabolic disruptions and macromolecular damage caused by Uracil-2-14C, 5-fluoro- and its metabolites trigger a variety of cellular stress responses. These responses are crucial in determining the ultimate fate of the cell, whether it be cell cycle arrest, DNA repair, or apoptosis.

One of the key stress responses is the DNA damage response (DDR). The misincorporation of FdUTP into DNA and the subsequent attempts at repair can lead to DNA strand breaks, activating the DDR pathways. nih.gov This can lead to cell cycle arrest, providing time for repair, or if the damage is too extensive, the initiation of apoptosis. oncotarget.comresearchgate.net

Furthermore, treatment with 5-FU has been shown to induce endoplasmic reticulum (ER) stress. nih.gov The accumulation of misfolded or unfolded proteins in the ER triggers the unfolded protein response (UPR). This can initially be a pro-survival response, but prolonged ER stress can lead to the induction of apoptosis. In some cases, the induction of ER stress has been linked to the development of resistance to 5-FU. nih.gov

| Stress Response | Trigger | Cellular Outcome | Reference |

|---|---|---|---|

| DNA Damage Response (DDR) | Incorporation of FdUTP into DNA, DNA strand breaks | Cell cycle arrest, apoptosis | oncotarget.comnih.gov |

| RNA Stress | Incorporation of FUTP into RNA, impaired RNA processing | Inhibition of protein synthesis, apoptosis | oncotarget.comnews-medical.netplos.org |

| Endoplasmic Reticulum (ER) Stress | Accumulation of unfolded proteins | Apoptosis, potential for drug resistance | nih.gov |

Mechanisms of Cellular Resistance to Uracil 2 14c, 5 Fluoro Analogs

Alterations in Transport and Uptake Efficiency of the Analog

The efficacy of 5-FU is contingent on its ability to enter cancer cells. While 5-FU can enter cells via passive diffusion, its transport is also facilitated by specific proteins. nih.govfrontiersin.org A primary mechanism of resistance involves alterations in the expression and function of these transporters.

Reduced influx of 5-FU can occur through the downregulation of solute carrier (SLC) transporters, specifically the SLC28 and SLC29 families, which are responsible for the uptake of nucleoside analogs. nih.gov Conversely, an increased efflux of the drug, which lowers its intracellular concentration, is a major contributor to multidrug resistance. nih.gov This is primarily mediated by the overexpression of ATP-binding cassette (ABC) transporters. ekb.egresearchgate.net Several ABC transporters, including ABCC2, ABCC5, ABCB1, and ABCG2, have been implicated in the efflux of 5-FU and its metabolites, thereby reducing their cytotoxic potential. ekb.eg Studies have shown that even low doses of 5-FU can induce the upregulation of these transporters, potentially promoting the development of drug resistance. ekb.eg

| Transporter Family | Specific Transporters | Role in 5-FU Resistance |

| Solute Carrier (SLC) | SLC28, SLC29 | Facilitate 5-FU influx; downregulation leads to reduced uptake. |

| ATP-binding Cassette (ABC) | ABCC1, ABCC2, ABCC5, ABCB1, ABCG2 | Mediate 5-FU efflux; overexpression reduces intracellular drug concentration. |

Modulation of Anabolic Pathway Enzymes (e.g., UPRTase, OPRTase)

Once inside the cell, 5-FU must be converted into its active metabolites to exert its cytotoxic effects. This anabolic conversion is a critical step, and alterations in the enzymes involved are a well-established mechanism of resistance. Orotate (B1227488) phosphoribosyltransferase (OPRTase), a key enzyme in this pathway, is responsible for the phosphoribosylation of 5-FU. nih.gov A decrease in OPRTase activity, due to mutations or reduced expression, can significantly impair the activation of 5-FU, leading to resistance. spandidos-publications.comtaylorandfrancis.com

Another crucial enzyme is uracil (B121893) phosphoribosyltransferase (UPRTase), which is encoded by the FUR1 gene in yeast. Inactivation of UPRTase prevents the activation of 5-FU, conferring resistance. plos.org In some preclinical models, mutations in the FUR1 gene are a common cause of 5-FU resistance. plos.orgasm.org

Conversely, upregulation of the primary target of 5-FU's active metabolite, fluorodeoxyuridine monophosphate (FdUMP), is a major resistance mechanism. Thymidylate synthase (TS) is the enzyme inhibited by FdUMP, leading to depletion of deoxythymidine monophosphate (dTMP) and subsequent disruption of DNA synthesis and repair. nih.gov Overexpression of TS, often due to gene amplification, is frequently observed in 5-FU-resistant tumors and is associated with poor clinical outcomes. nih.govoaepublish.com

| Enzyme | Gene (Yeast) | Function in 5-FU Metabolism | Alteration Leading to Resistance |

| Orotate phosphoribosyltransferase (OPRTase) | - | Anabolic activation of 5-FU | Decreased expression or activity |

| Uracil phosphoribosyltransferase (UPRTase) | FUR1 | Anabolic activation of 5-FU | Inactivating mutations |

| Thymidylate Synthase (TS) | - | Target of active 5-FU metabolite (FdUMP) | Overexpression or gene amplification |

Increased Catabolic Degradation through DPD Overexpression or Enhanced Activity

The primary route of 5-FU detoxification is its catabolism by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). nih.govresearchgate.net DPD rapidly converts over 80% of administered 5-FU into an inactive metabolite, dihydrofluorouracil. nih.govacs.org Consequently, increased DPD activity is a significant mechanism of 5-FU resistance. nih.gov

Overexpression of DPD in tumor cells can lead to a substantial reduction in the bioavailability of 5-FU at the target site, diminishing its anticancer effects. nih.gov High levels of DPD expression in tumors have been correlated with poor response to 5-FU-based therapies. researchgate.net The gene encoding DPD, DPYD, has numerous identified alleles, some of which can affect enzyme activity and contribute to variations in 5-FU metabolism and response. nih.gov The expression of DPD can also be influenced by various factors within the tumor microenvironment, including immune cells. nih.gov

Enhanced Nucleic Acid Repair Mechanisms (e.g., Uracil Base Excision Repair)

5-FU exerts part of its cytotoxic effect through its misincorporation into both DNA and RNA. nih.gov The incorporation of fluorodeoxyuridine triphosphate (FdUTP) into DNA triggers cellular DNA repair mechanisms. Enhanced capacity of these repair pathways can counteract the DNA damage induced by 5-FU, thereby contributing to resistance.

Mismatch repair (MMR) pathways have also been implicated in the cellular response to 5-FU. researchgate.net The MMR complex can recognize 5-FU-modified DNA, and defects in this pathway can lead to increased resistance. nih.gov Furthermore, other DNA damage response pathways, such as homologous recombination (HR) and non-homologous end joining (NHEJ), may also play a role in repairing 5-FU-induced DNA damage, with increased activity contributing to resistance. mdpi.com

Genetic and Epigenetic Factors Conferring Resistance Phenotypes

A multitude of genetic and epigenetic alterations can contribute to the development of 5-FU resistance. nih.govresearchgate.net These changes can affect various cellular processes, including drug metabolism, cell cycle regulation, apoptosis, and DNA repair. nih.govnih.gov

Genetic Factors:

Gene Amplification: Amplification of the TYMS gene, which encodes thymidylate synthase, is a common mechanism of acquired resistance. nih.govoaepublish.com

Gene Mutations: Mutations in the DPYD gene can lead to altered DPD enzyme activity, influencing 5-FU catabolism. nih.gov Mutations in genes encoding anabolic enzymes like OPRT and UPRT can also confer resistance. spandidos-publications.complos.org

Epigenetic Factors: Epigenetic modifications, such as DNA methylation and histone acetylation, can alter gene expression without changing the underlying DNA sequence, and have been increasingly recognized as key drivers of drug resistance. mdpi.com

DNA Methylation: Hypermethylation of promoter regions can lead to the silencing of tumor suppressor genes or genes involved in 5-FU sensitivity. Conversely, hypomethylation can lead to the overexpression of resistance-conferring genes. For instance, resistance to 5-FU has been associated with epigenetic silencing of genes that can be reversed by DNA methyltransferase inhibitors. nih.gov In some resistant cell lines, the promoter of the Nrf2 gene, a transcription factor involved in cellular defense, was found to be hypomethylated, leading to its overexpression. nih.gov

Histone Modifications: Alterations in histone acetylation and methylation patterns can also influence the expression of genes related to 5-FU resistance. mdpi.com Studies have shown that 5-FU treatment itself can modulate the expression of enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). tbzmed.ac.ir

MicroRNAs (miRNAs): These small non-coding RNAs can regulate the expression of multiple genes involved in 5-FU resistance. Dysregulation of specific miRNAs has been shown to impact drug transporters, cell cycle proteins, and apoptotic pathways. frontiersin.orgekb.eg For example, certain miRNAs have been found to negatively regulate DPD expression. nih.govresearchgate.net

| Factor | Mechanism of Resistance | Examples |

| Genetic | Altered gene copy number or sequence | TYMS gene amplification, DPYD gene mutations |

| Epigenetic | Regulation of gene expression | DNA methylation changes in gene promoters, histone modifications, miRNA dysregulation |

Cross-Resistance Mechanisms with Other Antifungals or Pyrimidine (B1678525) Analogs in Preclinical Models

Cross-resistance, where resistance to one drug confers resistance to another, is a significant challenge in therapy. In the context of 5-FU, this has been observed with other pyrimidine analogs and even with drugs from different classes, such as antifungal agents, in preclinical models.

In fungal models, particularly in Candida species, mutations in the pyrimidine salvage pathway are a common source of resistance to the antifungal agent 5-fluorocytosine (B48100) (5-FC), which is a prodrug of 5-FU. mdpi.com A mutation in the FUR1 gene, encoding UPRTase, can lead to cross-resistance to both 5-FC and 5-FU. plos.orgasm.org Interestingly, mutations in other genes of this pathway, such as FCY1 (cytosine deaminase) or FCY2 (purine-cytosine permease), can lead to resistance to 5-FC and cross-resistance to azole antifungals like fluconazole, a phenomenon promoted by the presence of fluorinated pyrimidines. asm.orgnih.govnih.gov This suggests a complex interaction between fluorinated nucleotides and the mechanisms of azole resistance. nih.govnih.gov

In cancer cell lines, resistance to 5-FU may also lead to cross-resistance with other fluoropyrimidines like floxuridine (B1672851) (FdU). spandidos-publications.com However, this is not always the case, and some 5-FU-resistant cells may retain sensitivity to other nucleoside analogs like trifluridine, which utilizes a different activation pathway. spandidos-publications.com This highlights the specificity of resistance mechanisms and provides a rationale for using alternative pyrimidine analogs to overcome 5-FU resistance. spandidos-publications.com

Advanced Methodologies and Future Research Directions

Application of Uracil-2-14C, 5-fluoro- in Functional Genomics Screens for Sensitivity and Resistance

Functional genomics screens are powerful tools for identifying genes that modulate cellular responses to therapeutic agents. The use of Uracil-2-14C, 5-fluoro- in these screens allows for a direct measure of drug uptake, incorporation, and metabolism, providing a quantitative phenotype to correlate with genetic perturbations.

High-throughput screening methodologies, such as CRISPR/Cas9-based knockout screens and RNA interference (RNAi) arrays, can be employed to systematically inactivate or silence every gene in the genome. mdpi.comnih.gov By treating these genetically modified cell populations with Uracil-2-14C, 5-fluoro-, researchers can identify genes whose loss-of-function leads to either increased sensitivity or resistance to the drug.

For instance, a screen might reveal that the knockout of a specific transporter gene results in decreased intracellular accumulation of the radiolabeled compound, thereby conferring resistance. Conversely, the inactivation of a gene involved in a drug catabolism pathway could lead to higher intracellular concentrations and increased sensitivity. These studies have been instrumental in identifying novel mechanisms of 5-fluorouracil (B62378) resistance. mdpi.comnih.gov

The quantitative data obtained from using a radiolabeled compound like Uracil-2-14C, 5-fluoro- is crucial for validating hits from these screens and for building a comprehensive understanding of the genetic determinants of drug response.

Utilization in In Vitro and In Vivo Model Systems for Pathway Elucidation (e.g., yeast, Drosophila, murine models)

Model organisms play a critical role in biomedical research by providing simplified yet powerful systems to study complex biological processes. Uracil-2-14C, 5-fluoro- is an invaluable tool for tracing the metabolic pathways and elucidating the mechanisms of action of 5-fluorouracil in these models.

Yeast (Saccharomyces cerevisiae): As a single-celled eukaryote with a well-characterized genome, yeast is an excellent model for functional assays. microbialcell.com Studies using radiolabeled 5-fluorouracil in yeast have helped to identify genes involved in its uptake, metabolism, and incorporation into RNA and DNA. These findings often have direct relevance to human cancer biology due to the high degree of conservation in fundamental cellular pathways.

Drosophila melanogaster (Fruit Fly): The fruit fly offers a more complex, multicellular system to study drug effects in the context of a whole organism. While specific studies using Uracil-2-14C, 5-fluoro- in Drosophila are less common, the model is well-suited for genetic screens to identify modifiers of 5-fluorouracil toxicity and for studying its effects on development and tissue homeostasis.

Murine Models (Mice): Mouse models, including patient-derived xenografts (PDXs), are essential for preclinical evaluation of anticancer agents. Administration of Uracil-2-14C, 5-fluoro- to tumor-bearing mice allows for detailed pharmacokinetic and pharmacodynamic studies. Researchers can track the distribution of the drug to various tissues, quantify its accumulation in the tumor, and analyze its metabolic products. nih.gov This information is critical for understanding the drug's efficacy and for developing strategies to improve its therapeutic index.

Development of Radiochemical Probes for Molecular Imaging Research

Molecular imaging techniques, such as Positron Emission Tomography (PET), provide non-invasive ways to visualize and quantify biological processes in living subjects. While Uracil-2-14C, 5-fluoro- itself is not a PET tracer due to the nature of the 14C isotope, the principles of its use as a radiochemical probe are fundamental to the development of PET imaging agents.

The development of fluorinated pyrimidine (B1678525) analogs labeled with positron-emitting isotopes, such as Fluorine-18 (¹⁸F), has been a significant area of research. nih.govnih.gov These ¹⁸F-labeled probes, like [¹⁸F]5-fluorouracil, allow for the in vivo imaging of tumor proliferation and response to therapy. nih.govdovepress.comnih.govyoutube.com The knowledge gained from studies with Uracil-2-14C, 5-fluoro- regarding uptake, metabolism, and retention in tumor cells has been instrumental in the design and validation of these PET tracers.

The ability to image the biodistribution and tumor targeting of 5-fluorouracil in real-time can help in patient stratification, treatment planning, and monitoring of therapeutic response, ultimately leading to more personalized and effective cancer treatments. nih.gov

Integration with Omics Technologies (e.g., Metabolomics, Transcriptomics) for Comprehensive Pathway Analysis

The integration of radiolabeling with "omics" technologies provides a systems-level understanding of a drug's impact on cellular physiology. By combining the use of Uracil-2-14C, 5-fluoro- with metabolomics and transcriptomics, researchers can obtain a comprehensive picture of the metabolic and transcriptional reprogramming induced by the drug.

Metabolomics: Stable isotope tracing using compounds like Uracil-2-14C, 5-fluoro- is a powerful technique in metabolomics. acs.orgnih.govnih.govmssm.eduspringernature.com By tracking the incorporation of the ¹⁴C label into downstream metabolites, it is possible to map the flow of the drug through various metabolic pathways and identify points of regulation and dysregulation in cancer cells. nih.govnih.govmdpi.com

Transcriptomics: By treating cells with Uracil-2-14C, 5-fluoro- and subsequently analyzing their gene expression profiles (transcriptome), researchers can identify genes and pathways that are altered in response to the drug. mdpi.comresearchgate.net This can reveal mechanisms of action, as well as pathways that are activated or suppressed as part of the cellular response to drug-induced stress.

The integrated analysis of data from radiolabeling, metabolomics, and transcriptomics allows for the construction of detailed models of drug action and resistance, highlighting key nodes in the network that could be targeted for therapeutic intervention. researchgate.net

Computational Modeling and Simulation of Uracil-2-14C, 5-fluoro- Molecular Interactions and Metabolic Flux

Computational modeling and simulation have become indispensable tools in modern drug discovery and development. These approaches can provide insights into the molecular interactions and metabolic fate of drugs like 5-fluorouracil at a level of detail that is often inaccessible through experimental methods alone.

Molecular Dynamics Simulations: These simulations can model the interaction of 5-fluorouracil and its metabolites with their protein targets, such as thymidylate synthase, at an atomic level. tandfonline.comjppres.comarxiv.org This can help in understanding the structural basis of drug binding and inhibition, and in designing more potent and selective inhibitors.

Metabolic Flux Analysis: By integrating experimental data from Uracil-2-14C, 5-fluoro- tracing studies into computational models of cellular metabolism, it is possible to quantify the rates (fluxes) of metabolic reactions. nih.govnih.govelsevierpure.comeares.org This approach, known as metabolic flux analysis, can reveal how cancer cells reroute their metabolism in response to 5-fluorouracil and can identify metabolic vulnerabilities that could be exploited for therapeutic benefit.

These computational approaches, when used in conjunction with experimental data, provide a powerful framework for understanding and predicting the behavior of Uracil-2-14C, 5-fluoro- in biological systems.

Q & A

Basic: What are the critical physicochemical properties of Uracil-2-14C, 5-fluoro- that influence its experimental design in pharmacokinetic studies?

Answer:

Key properties include solubility, stability, and isotopic purity. Uracil-2-14C, 5-fluoro- exhibits limited solubility in water (≤1 mg/mL at 19°C) but improved solubility in methanol-water mixtures, necessitating solvent optimization for in vitro assays . Its stability under acidic conditions is critical for storage and synthesis; for example, concentrated H₂SO₄ is used in synthesis protocols, but prolonged exposure may degrade the compound . Isotopic purity (14C labeling at position 2) must be verified via mass spectrometry to ensure accurate metabolic tracking .

Basic: How can researchers validate analytical methods for quantifying Uracil-2-14C, 5-fluoro- in biological matrices?

Answer:

Use established protocols such as the USP-NF HPLC method (linearity range: 0.1–50 µg/mL, R² ≥ 0.99) for initial validation . Cross-validate with UPLC-MS/MS for enhanced sensitivity (LOQ: 0.01 ng/mL) in complex tissues like tumor biopsies . Ensure accuracy (spiked recovery: 95–105%) and precision (CV < 5%) using isotopically labeled internal standards (e.g., 5-Fluorouracil-15N2) .

Advanced: What synthetic challenges arise when incorporating 14C at the uracil C2 position, and how can they be mitigated?

Answer:

The primary challenge is achieving regioselective 14C incorporation without isotopic dilution. A validated approach involves:

Lithiation of N-BOC-methanopyrrolidines to activate the C2 position for 14CO₂ insertion .

Fluorination at C5 using Selectfluor® or similar agents to minimize side reactions .

Purification via silica gel chromatography (CHCl₃ eluent) and recrystallization (methanol/ether) to isolate the product with ≥98% radiochemical purity .

Advanced: How do contradictory data on tumor uptake of Uracil-2-14C, 5-fluoro- arise, and how should they be resolved?

Answer:

Contradictions often stem from:

- Variability in tumor models : Lewis lung tumors show 4.2–10.3 tumor-to-blood uptake ratios, while colorectal models may exhibit lower retention due to differential nucleoside transporter expression .

- Metabolic interference : Endogenous uracil pools can dilute the 14C signal; pre-treatment with uracil phosphorylase inhibitors improves specificity .

Resolution : Normalize uptake data to tumor vascularization (via DCE-MRI) and validate using ex vivo autoradiography .

Advanced: What methodologies are recommended for tracking 5-fluoro-2-14C-uracil metabolites in vivo?

Answer:

LC-HRMS : Quantify 5-fluoro-β-alanine (F-BAL) and α-fluoro-β-ureidopropionic acid (FUPA) with a mass accuracy < 2 ppm .

Radiolabeled PET/CT : Co-administer 18F-labeled analogs to correlate 14C distribution with real-time imaging .

Bile cannulation in murine models : Collect bile for metabolite profiling, as >60% of excreted 14C is recovered here .

Basic: What safety protocols are essential when handling Uracil-2-14C, 5-fluoro-?

Answer:

- Use HEPA-filtered fume hoods during synthesis to prevent inhalation of radioactive particulates .

- Wear nitrile gloves and closed-lab coats ; 5-fluorouracil is a known hematotoxicant and mutagen .

- Decontaminate spills with 5% sodium thiosulfate to neutralize reactive intermediates .

Advanced: How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for Uracil-2-14C, 5-fluoro-?

Answer:

Discrepancies often arise from:

- Plasma protein binding : In vitro assays may underestimate unbound fractions; measure free drug levels using equilibrium dialysis .

- Tissue-specific metabolism : Hepatic conversion to dihydrofluorouracil (DHFU) reduces bioavailability; use portal vein sampling in preclinical models .

- Tumor hypoxia : Modify dosing schedules (e.g., metronomic vs. bolus) to enhance penetration in hypoxic cores .

Basic: What criteria define a robust research question for studying Uracil-2-14C, 5-fluoro-?

Answer:

Apply the FINER framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.